Anti‑Proliferative Potency and Mutant‑p53 Selectivity Versus Norbornanone and 2‑Methylene Norbornane
In a head-to-head SAR study, 3-methylene-2-norbornanone (compound 3) displayed LC₅₀ values of 3.67 µM (Caki-1), 8.28 µM (C33A), and 17.2 µM (Ramos RA1), with >13–29-fold selectivity for mutant-p53 cell lines over wild-type p53 cells. In contrast, norbornanone (4) and 2-methylene norbornane (5) exhibited LC₅₀ values >618 µM and >924 µM, respectively, and showed no selective activity [1]. This represents an approximately >100–200-fold loss in potency upon removal of either the carbonyl or the exocyclic methylene group.
| Evidence Dimension | Anti-proliferative activity (LC₅₀) and mutant-p53 selectivity |
|---|---|
| Target Compound Data | LC₅₀ = 3.67 µM (Caki-1), 8.28 µM (C33A), 17.2 µM (Ramos RA1); selectivity >13–29-fold over wild-type p53 |
| Comparator Or Baseline | Norbornanone (4): LC₅₀ >618 µM, no selectivity; 2-Methylene norbornane (5): LC₅₀ >924 µM, no selectivity |
| Quantified Difference | >100–200-fold higher potency for target compound; selectivity only present in target compound |
| Conditions | 72 h incubation; Caki-1 (wt p53), C33A (mut Cys273), Ramos RA1 (mut Asp254); WST-1 dye readout |
Why This Matters
Procurement of norbornanone or 2-methylene norbornane for mutant-p53 reactivation assays would yield inactive or non-selective compounds, making 3-methylene-2-norbornanone the only validated starting point for this pharmacology.
- [1] Reddy NL, Hill J, Ye L, Fernandes PB, Stout DM. Identification and structure–activity relationship studies of 3-methylene-2-norbornanone as potent anti-proliferative agents presumably working through p53 mediated apoptosis. Bioorg Med Chem Lett. 2004;14(22):5645-5649. doi:10.1016/j.bmcl.2004.08.048 View Source
